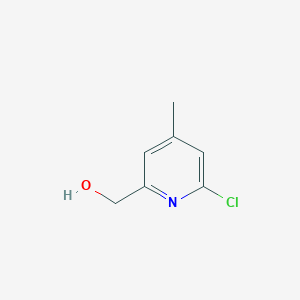

(6-Chloro-4-methylpyridin-2-yl)methanol

Description

The exact mass of the compound (6-Chloro-4-methylpyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Chloro-4-methylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-methylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-4-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMNJKLXXGTIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-23-1 | |

| Record name | (6-chloro-4-methylpyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Chloro-4-methylpyridin-2-yl)methanol physical properties

Physical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(6-Chloro-4-methylpyridin-2-yl)methanol (CAS 1227601-23-1) is a critical heterocyclic building block employed in the synthesis of bioactive small molecules. Characterized by its trisubstituted pyridine core, it offers three distinct vectors for chemical diversification: the electrophilic C-Cl bond at position 6, the nucleophilic hydroxymethyl group at position 2, and the steric/lipophilic methyl handle at position 4. This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols, and handling requirements for drug discovery applications.

Chemical Identity & Structural Analysis

The compound functions as a "linchpin" intermediate. Its amphiphilic nature—balanced by the lipophilic chloro-methyl sector and the polar hydroxymethyl tail—dictates its behavior in solution and biological assays.

Table 1: Core Chemical Identifiers

| Property | Specification |

| IUPAC Name | (6-Chloro-4-methylpyridin-2-yl)methanol |

| CAS Registry Number | 1227601-23-1 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| SMILES | CC1=CC(Cl)=NC(CO)=C1 |

| InChI Key | Predicted: YXPVCSWOMRFRCS-UHFFFAOYSA-N (Isomer specific) |

| Appearance | White to off-white crystalline solid |

Structural Features & Reactivity Profile[1]

-

H-Bond Donor (HBD): 1 (Hydroxyl group) - Critical for binding affinity in active sites.

-

H-Bond Acceptor (HBA): 2 (Pyridine Nitrogen, Hydroxyl Oxygen).

-

Electronic Effect: The electron-withdrawing chlorine at C6 reduces the basicity of the pyridine nitrogen (approx. pKa ~3.0–3.5) compared to unsubstituted pyridine (pKa 5.2), making it less prone to protonation at physiological pH.

-

Lipophilicity (LogP): Estimated at 1.2–1.5, suggesting moderate membrane permeability and good solubility in polar organic solvents (DMSO, DCM, MeOH).

Physicochemical Properties

Data aggregated from standard chemoinformatic predictions and homologous series analysis.

| Property | Value / Range | Context |

| Melting Point | 78°C – 85°C | Crystalline solid range; purity dependent. |

| Boiling Point | ~280°C (Predicted) | Decomposes prior to boiling at atm pressure. |

| Solubility (Water) | Low (< 5 mg/mL) | Limited by the lipophilic chloro-methyl motif. |

| Solubility (DMSO) | High (> 100 mg/mL) | Preferred solvent for stock solutions. |

| pKa (Pyridine N) | 3.2 ± 0.5 (Calc.) | Reduced basicity due to -I effect of Cl. |

| pKa (Hydroxyl) | ~13.5 | Typical primary alcohol acidity. |

Experimental Protocols: Synthesis & Purification

Senior Scientist Note: While commercial sources exist, in-house synthesis is often required to ensure anhydrous conditions or to introduce isotopic labels. The most robust route involves the selective reduction of the corresponding methyl ester.

Protocol A: Selective Reduction of Methyl 6-chloro-4-methylpicolinate

Objective: Convert the ester functionality to the primary alcohol without dechlorinating the pyridine ring.

Reagents:

-

Precursor: Methyl 6-chloro-4-methylpicolinate (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH₄, 3.0 eq)

-

Additive: Calcium Chloride (CaCl₂, 1.5 eq) – Enhances reactivity and selectivity.

-

Solvent: Anhydrous Ethanol (EtOH) : THF (2:1 v/v)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under N₂, dissolve CaCl₂ in anhydrous EtOH/THF mixture. Stir at 0°C for 15 mins.

-

Addition: Add the methyl ester precursor dropwise to the cold solution.

-

Reduction: Add NaBH₄ portion-wise over 20 minutes, maintaining temperature < 5°C to prevent exotherms.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution (gas evolution H₂ will occur).

-

Workup: Evaporate volatiles. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Purification Strategy

Crude product often contains unreacted ester or over-reduced byproducts.

-

Crystallization: Dissolve crude solid in minimal hot Isopropyl Acetate. Cool slowly to 4°C.

-

Flash Chromatography: If crystallization fails, use Silica Gel (40g column).

-

Mobile Phase: Gradient 0% → 60% EtOAc in Hexanes.

-

Detection: UV at 254 nm.

-

Visualizing the Workflow

Diagram 1: Synthesis Logic Flow

This diagram illustrates the critical decision points in the synthesis and workup to ensure high yield and purity.

Caption: Operational workflow for the selective reduction of the picolinate ester to the target alcohol.

Analytical Characterization (Reference Data)

To validate the identity of the synthesized compound, compare against these standard spectral markers.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45 (s, 1H, Ar-H3)

-

δ 7.28 (s, 1H, Ar-H5)

-

δ 5.45 (t, 1H, -OH)

-

δ 4.52 (d, 2H, -CH₂O-)

-

δ 2.35 (s, 3H, -CH₃)

-

-

LC-MS:

-

ESI+ m/z: 158.0 [M+H]⁺ (Matches theoretical isotope pattern for Cl).

-

Handling, Stability & Safety (HSE)

Hazard Identification (GHS)[2]

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage & Stability[4][5][6]

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Shelf Life: Stable for >2 years if kept dry and dark.

References

-

VulcanChem. (6-Chloro-4-methylpyridin-2-yl)methanol Product Profile. Retrieved from

-

Biosynth. Safety Data Sheet: (6-Chloro-4-methylpyridin-2-yl)methanol. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary: Pyridine Derivatives. (General Reference for Pyridine pKa values). Retrieved from

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Standard Protocol for NaBH4/CaCl2 Reduction). Oxford University Press.

Sources

An In-Depth Technical Guide to (6-Chloro-4-methylpyridin-2-yl)methanol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-Chloro-4-methylpyridin-2-yl)methanol, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and discuss its reactivity and applications as a versatile scaffold in modern chemical research and drug discovery.

Section 1: Core Physicochemical Properties and Characterization

(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridine derivative whose utility stems from the specific arrangement of its functional groups. The pyridine ring provides a core structure prevalent in many biologically active compounds. The chloro, methyl, and hydroxymethyl groups offer distinct points for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures.[1]

The primary alcohol (-CH₂OH) at the 2-position is a prime site for oxidation or derivatization, while the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, further expanding its synthetic potential.[1] The methyl group at the 4-position influences the electronic properties and steric environment of the ring.

Key Properties Summary

Quantitative data for (6-Chloro-4-methylpyridin-2-yl)methanol has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | ~157.6 g/mol | [1][2] |

| CAS Number | 1227601-23-1 | [1][2][3] |

| Appearance | Expected to be a crystalline solid | [1] |

| Solubility | Predicted to be moderately soluble in organic solvents (e.g., DCM, THF, Methanol) with limited water solubility | [1] |

| SMILES | CC1=CC(=NC(=C1)Cl)CO | [2] |

Structural and Analytical Validation

The definitive identification and purity assessment of (6-Chloro-4-methylpyridin-2-yl)methanol relies on standard analytical techniques. For any synthesis or application, it is imperative to validate the structure using methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the aromatic and methyl protons, as well as the methylene protons of the alcohol group. ¹³C NMR would verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol functional group.

Section 2: Synthesis and Purification Protocol

The most direct and common synthetic strategy for preparing aryl-methanols like (6-Chloro-4-methylpyridin-2-yl)methanol is the reduction of a corresponding carbonyl compound, typically an ester or a carboxylic acid. This approach is favored due to the high efficiency and selectivity of modern reducing agents and the relative accessibility of the starting materials.

Rationale for Synthetic Approach

We will detail a protocol based on the reduction of a methyl ester precursor, methyl 6-chloro-4-methylpicolinate. The choice of a reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they can be pyrophoric and require strictly anhydrous conditions. A more moderate and user-friendly alternative, diisobutylaluminium hydride (DIBAL-H), offers excellent control and high yields for the reduction of esters to primary alcohols, often at low temperatures to minimize side reactions. A similar procedure has been documented for the synthesis of related chloropyridinyl methanols.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol.

Detailed Experimental Protocol

Objective: To synthesize (6-Chloro-4-methylpyridin-2-yl)methanol via the reduction of methyl 6-chloro-4-methylpicolinate.

Materials:

-

Methyl 6-chloro-4-methylpicolinate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (2.5 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Vessel Preparation: Under an inert atmosphere (e.g., nitrogen), add methyl 6-chloro-4-methylpicolinate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolution: Dissolve the starting material in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition (Critical Step): Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Rationale: A slow, controlled addition prevents a dangerous exotherm and minimizes the formation of over-reduced or side products.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

-

Quenching (Critical Step): While maintaining cooling, very carefully and slowly add 1 M HCl to quench the excess DIBAL-H and the aluminate complex. Rationale: This step is highly exothermic and releases hydrogen gas. A slow, controlled quench is essential for safety.

-

Neutralization: Continue stirring at room temperature for 1 hour. Carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will precipitate aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel to yield the pure (6-Chloro-4-methylpyridin-2-yl)methanol.

Section 3: Chemical Reactivity and Synthetic Utility

The true value of (6-Chloro-4-methylpyridin-2-yl)methanol lies in its capacity to serve as a launchpad for diverse chemical transformations.

Key Reaction Pathways

-

Oxidation of the Alcohol: The primary alcohol can be selectively oxidized.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom at the 6-position for substitution by various nucleophiles (e.g., alkoxides, amines, azides), enabling the introduction of new functional groups.[1]

-

Hydroxyl Group Derivatization: The alcohol can be readily converted into other functionalities.

-

Esterification: Reaction with carboxylic acids or acid chlorides.

-

Conversion to Halides: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

-

Formation of Leaving Groups: Tosylation or mesylation to facilitate subsequent substitution reactions at the methylene carbon.

-

Reactivity Map

Caption: Key reaction pathways of (6-Chloro-4-methylpyridin-2-yl)methanol.

Section 4: Applications in Research and Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry. The specific substitution pattern of (6-Chloro-4-methylpyridin-2-yl)methanol makes it a highly relevant building block for creating libraries of compounds for biological screening.[1]

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors used in oncology research. The functional groups on this molecule allow for the systematic exploration of the chemical space around the core to optimize potency and selectivity.[1]

-

Development of Novel Antimicrobials: Halogenated heterocycles have a long history in the development of antimicrobial agents.[5] This compound can be used as a starting point to synthesize new derivatives for testing against various pathogens.

-

Agrochemical Research: The structural motifs present are also relevant in the design of new herbicides and pesticides.

-

Materials Science: Pyridine derivatives are used in the synthesis of ligands for metal complexes, which have applications in catalysis and as functional materials.

Section 5: Safety and Handling

(6-Chloro-4-methylpyridin-2-yl)methanol should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

(6-Chloro-4-methylpyridin-2-yl)methanol is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined structure, characterized by three distinct and synthetically accessible functional groups, provides a robust platform for the development of novel molecules. From its logical synthesis via ester reduction to its diverse reactivity, this guide underscores its importance as a key intermediate for professionals in drug discovery, medicinal chemistry, and materials science. Proper understanding and application of its chemistry will continue to enable the creation of complex and high-value compounds.

References

-

(4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central. [Link]

Sources

- 1. (6-Chloro-4-methylpyridin-2-yl)methanol (1227601-23-1) for sale [vulcanchem.com]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. (2-CHLORO-PYRIDIN-4-YL)-METHANOL | 100704-10-7 [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol

Abstract

(6-Chloro-4-methylpyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a substituted pyridine ring with chloro, methyl, and hydroxymethyl functionalities, makes it a versatile intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to (6-Chloro-4-methylpyridin-2-yl)methanol, with a focus on practical, field-proven methodologies. The document delves into the causal relationships behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and safety considerations. Detailed, step-by-step protocols for the most viable synthetic routes are presented, supported by quantitative data and visual representations of the chemical transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, aiming to provide a robust and reliable resource for the preparation of this important chemical entity.

Introduction: The Significance of (6-Chloro-4-methylpyridin-2-yl)methanol

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs containing this heterocyclic scaffold. The specific arrangement of substituents in (6-Chloro-4-methylpyridin-2-yl)methanol offers multiple points for further chemical modification, making it a valuable precursor for creating diverse molecular libraries. The chloro group can be displaced by various nucleophiles, the hydroxymethyl group can be oxidized or converted to other functional groups, and the pyridine nitrogen can be quaternized or participate in coordination chemistry. These properties underscore the importance of efficient and scalable synthetic routes to this compound.

This guide will focus on two primary and scientifically validated pathways for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol:

-

Pathway A: Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid. This is arguably the most direct and widely applicable route, leveraging the selective reduction of a carboxylic acid to a primary alcohol.

-

Pathway B: Oxidation of 6-Chloro-4-methyl-2-picoline. This alternative approach involves the oxidation of the 2-methyl group of a picoline precursor, followed by reduction of the resulting aldehyde or carboxylic acid.

Each pathway will be discussed in detail, including the synthesis of the necessary starting materials, providing a complete roadmap for the laboratory-scale preparation of the target molecule.

Pathway A: Synthesis via Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid

This pathway is a robust and reliable method for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol. It involves two key stages: the synthesis of the precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid, and its subsequent reduction to the desired alcohol.

Stage 1: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid

The synthesis of this crucial intermediate can be achieved through the oxidation of 6-chloro-4-methyl-2-picoline. The methyl group at the 2-position of the pyridine ring is more susceptible to oxidation than the methyl group at the 4-position due to the electronic effects of the ring nitrogen.

Caption: Oxidation of 6-chloro-4-methyl-2-picoline.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-chloro-4-methyl-2-picoline | 141.59 | 10.0 g | 0.0706 |

| Potassium permanganate (KMnO₄) | 158.03 | 24.7 g | 0.156 |

| Water (H₂O) | 18.02 | 250 mL | - |

| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |

| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-chloro-4-methyl-2-picoline (10.0 g, 0.0706 mol) and water (250 mL).

-

Heat the mixture to 75-80°C with vigorous stirring.

-

Slowly add potassium permanganate (24.7 g, 0.156 mol) in small portions over a period of 1-2 hours, maintaining the temperature of the reaction mixture. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating and stirring the mixture for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to a volume of approximately 50-70 mL.

-

Cool the concentrated solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 6-chloro-4-methylpyridine-2-carboxylic acid will form.

-

If any residual permanganate color remains, add a small amount of sodium bisulfite solution until the color is discharged.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Causality and Insights: The use of potassium permanganate as an oxidizing agent is a classic and effective method for converting alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction is performed in an aqueous medium, and the temperature is controlled to ensure a steady reaction rate without excessive decomposition of the starting material or product. The work-up procedure is critical for isolating the product in high purity. Acidification of the filtrate is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Stage 2: Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid

The reduction of the carboxylic acid to the primary alcohol is the final step in this pathway. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2][3] However, due to its high reactivity, careful control of the reaction conditions is essential. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder and more selective alternative.[4][5]

Caption: Reduction of the carboxylic acid to the alcohol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Chloro-4-methylpyridine-2-carboxylic acid | 171.58 | 5.0 g | 0.0291 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.66 g | 0.0437 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Water (H₂O) | 18.02 | As needed | - |

| 15% Sodium hydroxide (NaOH) solution | 40.00 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (1.66 g, 0.0437 mol) and anhydrous THF (50 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 6-chloro-4-methylpyridine-2-carboxylic acid (5.0 g, 0.0291 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 2 hours to ensure complete reaction.

-

Cool the reaction mixture back down to 0°C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1.7 mL), 15% aqueous sodium hydroxide solution (1.7 mL), and then water (5.1 mL). This is known as the Fieser work-up. A granular precipitate should form.

-

Stir the mixture vigorously for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-Chloro-4-methylpyridin-2-yl)methanol as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights: Lithium aluminum hydride is a potent, non-selective reducing agent.[6] The initial reaction with the carboxylic acid is an acid-base reaction, which liberates hydrogen gas. Subsequently, the carboxylate is reduced to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF due to the high reactivity of LiAlH₄ with protic solvents. The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.

Pathway B: Synthesis via Oxidation of 6-Chloro-4-methyl-2-picoline

An alternative strategy involves the selective oxidation of the 2-methyl group of 6-chloro-4-methyl-2-picoline to the corresponding aldehyde, followed by reduction. This pathway can be advantageous if the starting picoline is readily available and if the selective oxidation can be achieved in high yield.

Stage 1: Selective Oxidation of 6-Chloro-4-methyl-2-picoline to 6-Chloro-4-methylpyridine-2-carbaldehyde

Achieving selective oxidation of one methyl group in the presence of another on the same pyridine ring can be challenging. However, the 2-methyl group is generally more activated towards oxidation than the 4-methyl group. Various oxidizing agents can be employed, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

Caption: Selective oxidation to the aldehyde.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-chloro-4-methyl-2-picoline | 141.59 | 5.0 g | 0.0353 |

| Selenium dioxide (SeO₂) | 110.96 | 4.3 g | 0.0388 |

| 1,4-Dioxane | 88.11 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-4-methyl-2-picoline (5.0 g, 0.0353 mol) in 1,4-dioxane (50 mL).

-

Add selenium dioxide (4.3 g, 0.0388 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Cool the mixture to room temperature and filter to remove the black selenium precipitate.

-

Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-4-methylpyridine-2-carbaldehyde. The product may require purification by column chromatography.

Causality and Insights: Selenium dioxide is a well-known reagent for the oxidation of activated methyl groups to aldehydes. The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement. The choice of solvent and temperature is crucial for controlling the reaction and minimizing side products.

Stage 2: Reduction of 6-Chloro-4-methylpyridine-2-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a straightforward transformation that can be accomplished with mild reducing agents such as sodium borohydride (NaBH₄).

Caption: Reduction of the aldehyde to the alcohol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Chloro-4-methylpyridine-2-carbaldehyde | 155.58 | 4.0 g | 0.0257 |

| Sodium borohydride (NaBH₄) | 37.83 | 1.17 g | 0.0309 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Water (H₂O) | 18.02 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Dissolve 6-chloro-4-methylpyridine-2-carbaldehyde (4.0 g, 0.0257 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.17 g, 0.0309 mol) in small portions.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (6-Chloro-4-methylpyridin-2-yl)methanol.

Causality and Insights: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols.[7] The reaction is typically performed in a protic solvent like methanol or ethanol. The work-up is straightforward, involving quenching with water and extraction of the product.

Conclusion

This technical guide has detailed two robust and practical synthetic pathways for the preparation of (6-Chloro-4-methylpyridin-2-yl)methanol. The choice between Pathway A (reduction of the carboxylic acid) and Pathway B (selective oxidation of the picoline followed by reduction) will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both routes, when executed with care and attention to the experimental details provided, offer reliable methods for accessing this valuable synthetic intermediate. The insights into the causality behind the procedural steps are intended to empower researchers to troubleshoot and adapt these methods as needed for their specific applications.

References

-

Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. [Link]

-

Fisher, D. (2017, May 16). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Khan Academy. [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

- Aries, R. S. (1957). U.S. Patent No. 2,818,378. U.S.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.

-

ResearchGate. (n.d.). Notes - Reduction of Carbonyl Compounds with Pyridine Borane. Retrieved from [Link]

- Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108.

-

TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. Retrieved from [Link]

-

Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Retrieved from [Link]

-

MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

-

Kappe, C. O., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15806. [Link]

- U.S. Patent No. 8,575,350B2. (n.d.). Google Patents.

- Keller, P. A. (n.d.).

-

ResearchGate. (n.d.). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

- Ramachandran, P. V., & Alawaed, A. A. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Organic & Biomolecular Chemistry.

- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents.

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

- CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid. (n.d.). Google Patents.

Sources

- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

Technical Whitepaper: Operational Safety and Synthetic Handling of (6-Chloro-4-methylpyridin-2-yl)methanol

Executive Summary

(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1227601-23-1) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—featuring an electrophilic chloropyridine core and a nucleophilic hydroxymethyl "handle"—makes it a versatile scaffold for medicinal chemistry. However, this duality also necessitates precise handling protocols to mitigate the risks of skin sensitization, ocular damage, and unintended chemical degradation.

This guide provides an evidence-based framework for the safe storage, manipulation, and synthetic application of this intermediate, moving beyond generic safety data sheets (SDS) to address practical research scenarios.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical state and solubility profile is the first step in designing safe experimental workflows.

| Property | Specification | Operational Implication |

| IUPAC Name | (6-Chloro-4-methylpyridin-2-yl)methanol | Unambiguous identification for inventory. |

| CAS Number | 1227601-23-1 | Primary identifier for regulatory compliance. |

| Molecular Formula | C₇H₈ClNO | MW: 157.59 g/mol .[1] |

| Physical State | Crystalline Solid | Reduces inhalation risk compared to liquid pyridines, but dust control is critical. |

| Melting Point | ~80–110°C (Predicted) | QC Check: Verify MP upon receipt. A depressed MP indicates hydrolysis or oxidation. |

| Solubility | DMSO, Methanol, DCM | Protocol: Dissolve in DMSO for biological assays; use DCM/MeOH for transfers. |

| LogP | ~1.3 (Predicted) | Lipophilic enough to penetrate skin; dermal protection is mandatory. |

Operational Safety & Hazard Mitigation

While standard pyridines are noxious, halogenated pyridines often possess enhanced skin sensitizing properties. The following protocol treats the compound as a "High Potency Intermediate" until specific toxicological data proves otherwise.

Hazard Classification (GHS)

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Tract Irritation) (H335)

Engineering Controls & PPE

-

Primary Barrier: All weighing and transfers must occur inside a certified chemical fume hood.

-

Glove Permeation: Pyridine derivatives can permeate latex. Requirement: Double-gloving with Nitrile (minimum thickness 0.11 mm) or single-layer Silver Shield® laminate gloves for prolonged handling.

-

Respiratory: If handling >5g of dry powder outside a hood (not recommended), a P95/P100 particulate respirator is required.

Exposure Response Workflow

The following diagram outlines the immediate decision logic for exposure events.

Figure 1: Immediate response logic for exposure events. Note the prohibition of ethanol for skin washing, as it increases dermal absorption of pyridines.

Storage & Stability Protocol

The stability of (6-Chloro-4-methylpyridin-2-yl)methanol is dictated by the susceptibility of the benzylic-like alcohol to oxidation and the pyridine ring to N-oxidation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The alcohol moiety can slowly oxidize to the aldehyde (picolinaldehyde derivative) upon prolonged exposure to air.

-

Temperature: Refrigeration (2–8°C) is recommended to inhibit color changes (yellowing) associated with N-oxide formation or degradation.

-

Hygroscopicity: Pyridyl alcohols are often hygroscopic. Store in tightly sealed vials with desiccants. Moisture uptake will skew stoichiometric calculations in synthesis.

Self-Validating QC Step: Before using a stored batch in a critical reaction, run a thin-layer chromatography (TLC) plate (50% EtOAc/Hexanes). If a baseline spot (N-oxide) or a less polar spot (aldehyde) appears, purify via recrystallization or short silica plug filtration.

Synthetic Handling & Reactivity

For the drug developer, this molecule offers two distinct "handles" for diversification. Understanding the electronic bias of the ring is crucial for reaction success.

Reactivity Logic

-

The Alcohol (Nucleophile): The primary alcohol is nucleophilic. It can be alkylated (Williamson ether synthesis) or converted to a leaving group (Mesylate/Tosylate/Halide) for SN2 reactions.

-

The Chloride (Electrophile): The chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Note: The 6-position is generally less reactive toward SNAr than the 2- or 4-positions, but the inductive effect of the ring nitrogen still facilitates displacement under forcing conditions or with strong nucleophiles.

-

Synthetic Workflow Map

Figure 2: Divergent synthetic pathways. The -OH group allows for side-chain modification, while the -Cl group allows for core scaffold extension.

Standard Operating Procedure: Activation (Mesylation)

Context: Converting the alcohol to a leaving group is a common first step.

-

Setup: Flame-dry a round-bottom flask; cool to 0°C under N₂.

-

Solvent: Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol in anhydrous DCM (0.1 M concentration).

-

Base: Add TEA (1.5 equiv) or DIPEA.

-

Reagent: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

-

Quench: Saturated NaHCO₃.

-

Caution: The resulting mesylate is a potent alkylating agent (potential mutagen). Handle with high containment.

Emergency Protocols

In the event of a spill or fire, specific chemical properties dictate the response.

-

Fire: Use CO₂, dry chemical, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the molten material.

-

Spill (Solid):

-

Evacuate the immediate area.[5]

-

Don PPE (Double Nitrile gloves, P95 mask, goggles).

-

Cover spill with a damp absorbent pad to prevent dust generation.

-

Sweep up and place in a "Halogenated Organic Waste" container.

-

Clean surface with a mild detergent (avoid bleach, as it may react with amines/pyridines).

-

References

-

National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 88929128 (Isomeric Reference). Retrieved October 26, 2023, from [Link]

Sources

- 1. (4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]

- 3. fishersci.com [fishersci.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide on the Discovery and Application of (6-Chloro-4-methylpyridin-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (6-Chloro-4-methylpyridin-2-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural attributes, physicochemical properties, and plausible synthetic methodologies. This guide will further explore its strategic importance as a versatile intermediate in the synthesis of complex pharmaceutical agents, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable insights into the utility of this compound.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring with substituents like halogens, alkyl groups, and hydroxymethyl moieties allows for the fine-tuning of a molecule's steric and electronic profile, which in turn can significantly impact its pharmacokinetic and pharmacodynamic properties.

(6-Chloro-4-methylpyridin-2-yl)methanol, with its distinct substitution pattern, represents a valuable and versatile intermediate.[1] The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution reactions, while the hydroxymethyl group at the 2-position provides a site for further chemical elaboration.[1] The methyl group at the 4-position can influence the molecule's lipophilicity and metabolic stability. This trifecta of functional groups makes (6-Chloro-4-methylpyridin-2-yl)methanol a highly sought-after precursor in the synthesis of novel therapeutic agents. Its structural analogues have been identified as crucial components in the synthesis of various pharmaceutical compounds.[2] The development of robust synthetic routes to such intermediates is critical for accelerating the drug discovery and development process.

Physicochemical and Structural Characteristics

The precise arrangement of substituents on the pyridine ring of (6-Chloro-4-methylpyridin-2-yl)methanol dictates its chemical behavior and physical properties.[1]

Table 1: Physicochemical Properties of (6-Chloro-4-methylpyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1][3] |

| Molecular Weight | ~157.6 g/mol | [1][3] |

| Physical State | Crystalline solid | [1] |

| Melting Point | ~80-110°C (estimated) | [1] |

| Solubility | Moderately soluble in organic solvents, limited water solubility | [1] |

| pKa (hydroxyl) | ~13-14 (estimated) | [1] |

| CAS Number | 1227601-23-1 | [3][4] |

The presence of both a basic nitrogen atom in the pyridine ring and an alcohol functional group imparts both weak basicity and hydrogen-bonding capabilities.[1] These characteristics are crucial in its interactions with biological targets and its solubility profile.

Synthetic Methodologies: A Mechanistic Perspective

Several synthetic pathways can be envisioned for the preparation of (6-Chloro-4-methylpyridin-2-yl)methanol. A highly probable and efficient route involves the reduction of a corresponding carboxylic acid or its ester derivative.[1] This approach is a cornerstone of organic synthesis due to its reliability and the commercial availability of suitable starting materials.

Reduction of 6-Chloro-4-methylpicolinic Acid or its Esters

The core of this synthetic strategy is the conversion of a carbonyl group to a primary alcohol.

Causality behind Experimental Choices:

-

Starting Material: 6-chloro-4-methylpicolinic acid or its ester is chosen as the precursor due to the stability of the pyridine core under reducing conditions and the reactivity of the carboxylic acid/ester moiety.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing carboxylic acids and esters to primary alcohols. Its high reactivity necessitates anhydrous conditions to prevent quenching by water. Borane complexes (e.g., BH₃·THF) are alternative reducing agents that can also be employed, sometimes offering different selectivity profiles.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal for this reaction. They are inert to the reducing agent and effectively solvate the reactants.

-

Work-up: A careful aqueous work-up is crucial to quench the excess reducing agent and any reactive aluminum intermediates. This is typically followed by extraction to isolate the desired product.

Caption: Synthetic Workflow for (6-Chloro-4-methylpyridin-2-yl)methanol.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol. Each step is designed to ensure high yield and purity, with in-process checks to validate the reaction's progress.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Argon or Nitrogen)

-

Ice-water bath

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

6-Chloro-4-methylpicolinic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere.

-

Cooling: The flask is cooled to 0°C using an ice-water bath.

-

Addition of Starting Material: A solution of 6-chloro-4-methylpicolinic acid methyl ester (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) at 0°C, where x is the mass of LiAlH₄ in grams.

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Chloro-4-methylpyridin-2-yl)methanol.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery: A Versatile Chemical Intermediate

(6-Chloro-4-methylpyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is analogous to other substituted pyridines that serve as key intermediates in the production of marketed drugs. For instance, related structures are precursors to the antihistamine bepotastine and the non-nucleosidic reverse transcriptase inhibitor nevirapine.[5][6]

The chloro-substituent can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SₙAr reactions, allowing for the introduction of diverse functional groups. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This dual reactivity makes it a powerful tool for generating libraries of compounds for high-throughput screening.

Caption: Role as a versatile intermediate in drug discovery.

Safety and Handling

Based on data for structurally similar compounds, (6-Chloro-4-methylpyridin-2-yl)methanol should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

Recommended Handling Precautions:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

(6-Chloro-4-methylpyridin-2-yl)methanol is a strategically important heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined structure and multiple reactive sites make it an ideal starting point for the synthesis of novel and complex molecular architectures. The synthetic methodologies outlined in this guide provide a robust framework for its preparation, enabling researchers to access this valuable building block for their discovery programs. As the demand for new therapeutics continues to grow, the importance of versatile intermediates like (6-Chloro-4-methylpyridin-2-yl)methanol will undoubtedly increase.

References

- (6-Chloro-4-methylpyridin-2-yl)methanol - 1227601-23-1 - Vulcanchem.

- Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.

- The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis.

- Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

- (6-Chloro-4-methylpyridin-2-yl)methanol | 1227601-23-1 | CZB60123 - Biosynth.

- 1227601-23-1 (6-chloro-4-methylpyridin-2-yl)methanol for Sale - Echemi.

- (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem.

- 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol - BLDpharm.

Sources

- 1. (6-Chloro-4-methylpyridin-2-yl)methanol (1227601-23-1) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

Technical Guide: The Chloromethyl Pyridine Core

Executive Summary

The chloromethyl pyridine core (often referred to as picolyl chloride) represents a high-value, high-risk electrophilic motif in medicinal chemistry. It serves as a critical "lynchpin" intermediate for introducing pyridyl moieties into drug scaffolds, notably in proton pump inhibitors (PPIs), chelating agents (e.g., TPA ligands), and agrochemicals (neonicotinoids).

However, its utility is counterbalanced by a defining instability: autocatalytic self-quaternization . Unlike benzyl chlorides, chloromethyl pyridines possess both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group) within the same structure. This duality necessitates rigorous control over protonation states during synthesis and storage.

This guide synthesizes the structural dynamics, reactivity profiles, and validated handling protocols required to successfully deploy this core in drug development.

Structural Dynamics & Stability

The reactivity of chloromethyl pyridine is dictated by the position of the chloromethyl group relative to the nitrogen atom. The stability profile is binary: the hydrochloride salt is stable, while the free base is kinetically unstable.

The Self-Quaternization Mechanism

In the free base form, the pyridine nitrogen lone pair of one molecule attacks the methylene carbon of another via an intermolecular

Key Insight: The 3-isomer is significantly more stable as a free base because the nitrogen lone pair is geometrically disfavored from attacking the meta-position methylene of a neighbor, though it will still degrade over time.

Stability Comparison Data

| Isomer | Free Base Stability ( | HCl Salt Stability | Primary Degradation Mode |

| 2-Chloromethyl | Critical: Polymerizes in minutes/hours (oily residue). | High: Stable crystalline solid.[1] Hygroscopic. | Intermolecular N-alkylation. |

| 3-Chloromethyl | Moderate: Stable for days/weeks if cold. | High: Stable solid.[1] | Slow hydrolysis/oxidation. |

| 4-Chloromethyl | Low: Polymerizes rapidly. | High: Stable solid.[1] | Intermolecular N-alkylation. |

Synthesis Strategy

The industry-standard synthesis involves the deoxychlorination of pyridinemethanol (pyridylcarbinol) using thionyl chloride (

The "Acid-Lock" Principle

To prevent polymerization during synthesis, the reaction must remain acidic throughout. The HCl generated as a byproduct serves a protective role, protonating the pyridine nitrogen and deactivating it as a nucleophile.

Reaction Scheme:

Validated Protocol: Synthesis of 2-Chloromethylpyridine HCl

Reagents:

-

2-Pyridinemethanol (1.0 eq)

-

Thionyl Chloride (

, 1.5 eq) -

Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-pyridinemethanol and dry DCM under

atmosphere. Cool to -

Addition: Add

dropwise over 30 minutes. Note: Exothermic. Control temp < -

Reflux: Allow to warm to Room Temperature (RT), then reflux for 1-2 hours.

-

Validation Point: Monitor by TLC (or LCMS). The starting alcohol spot (polar) should disappear.

-

-

Workup (Critical):

-

Do NOT quench with aqueous base (this releases the unstable free base).

-

Concentrate the reaction mixture in vacuo to remove excess

and solvent. -

Triturate the residue with diethyl ether or hexanes to precipitate the hydrochloride salt.

-

-

Isolation: Filter the off-white/beige solid under

. Store in a desiccator (hygroscopic).

Nucleophilic Substitution Profiles

The chloromethyl pyridine core is a potent alkylating agent. In drug synthesis, it is typically coupled with amines, thiols, or alkoxides.

The "In-Situ Release" Strategy

Since the starting material is stored as a salt, but the reaction requires a free nucleophile, the standard operating procedure involves in-situ neutralization .

-

Base Choice: Use non-nucleophilic bases (e.g., DIPEA,

, -

Solvent: Aprotic polar solvents (DMF, DMSO, Acetonitrile) accelerate the

reaction.

Validated Protocol: N-Alkylation of a Secondary Amine

Scenario: Coupling 2-chloromethylpyridine HCl with Piperazine derivative.

-

Dissolution: Dissolve the secondary amine (1.0 eq) in Acetonitrile (MeCN).

-

Base Addition: Add powdered

(3.0 eq). Stir for 10 mins. -

Electrophile Addition: Add 2-chloromethylpyridine HCl (1.1 eq) as a solid in a single portion.

-

Why Solid? Adding it as a solution in DMF/MeCN risks self-polymerization in the dropping funnel if the solvent is not perfectly dry or if the transfer is slow.

-

-

Reaction: Heat to

for 4-6 hours. -

Validation: Check LCMS for Product Mass

. -

Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.

Safety & Handling (E-E-A-T)

Warning: Chloromethyl pyridines are vesicants (blistering agents) and severe skin irritants. They share structural homology with nitrogen mustards.

-

Containment: All weighing and transfers must occur in a fume hood.

-

Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloride to the benign alcohol (pyridylcarbinol), although this will initially generate the unstable free base which will eventually polymerize or hydrolyze.

-

Storage:

-

Form: Hydrochloride salt ONLY.

-

Condition: Desiccated at

. Moisture converts the salt to a sticky gum due to hygroscopicity, accelerating hydrolysis.

-

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyridine reactivity and tautomerism).

-

ChemicalBook. (2023).[1] 2-(Chloromethyl)pyridine hydrochloride Synthesis and Stability Data.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.

-

BenchChem. (2024). Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

-

Patent US5942625A. (1999).[2] Preparation of chloromethylpyridine hydrochlorides. (Describes the industrial SOCl2 process).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives from (6-Chloro-4-methylpyridin-2-yl)methanol

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthetic derivatization of (6-Chloro-4-methylpyridin-2-yl)methanol. This versatile heterocyclic compound serves as a critical starting material for constructing diverse molecular architectures. We will explore key synthetic transformations targeting its distinct functional groups: the nucleophilic aromatic substitution-susceptible chlorine atom and the modifiable primary alcohol. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of (6-Chloro-4-methylpyridin-2-yl)methanol

(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure is endowed with three key features that make it a powerful synthetic building block:

-

A Pyridine Core: A foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.[2]

-

A Primary Hydroxymethyl Group (-CH₂OH): Located at the 2-position, this alcohol is a versatile handle for a wide array of chemical modifications, including oxidation, esterification, and etherification.[3]

-

A Reactive Chloro Substituent (-Cl): Positioned at the 6-position, the chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen, enabling the introduction of diverse functionalities.[3][4][5]

This guide will detail validated protocols for leveraging these reactive sites to generate novel derivatives, expanding the chemical space accessible from this strategic starting material.

Core Synthetic Pathways and Protocols

The derivatization of (6-Chloro-4-methylpyridin-2-yl)methanol can be logically categorized into three primary strategies: modification at the C6-chloro position, transformation of the C2-hydroxymethyl group, or a combination of both.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The SNAr reaction is a cornerstone for functionalizing halopyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[5] The electron-withdrawing pyridine nitrogen stabilizes the anionic intermediate, making this substitution feasible, especially at the ortho (2- or 6-) and para (4-) positions.[4][5]

This protocol describes the substitution of the C6-chloro group with an amine, a common transformation for generating scaffolds used in kinase inhibitors and other targeted therapies.

Experimental Workflow: SNAr Amination

Sources

Application Note: Functionalization Strategies for (6-Chloro-4-methylpyridin-2-yl)methanol

CAS: 1227601-23-1

Formula:

Abstract & Utility Profile

(6-Chloro-4-methylpyridin-2-yl)methanol serves as a high-value bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity:

-

Electrophilic Aromatic Core (C6-Cl): The chlorine atom at the 6-position is activated for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

-

Nucleophilic Side Chain (C2-CH₂OH): The primary alcohol provides a handle for esterification, etherification, or conversion into a leaving group (halide/mesylate) for

displacement.

This guide details optimized protocols for selectively engaging these functional groups, ensuring high fidelity in scaffold elaboration.

Safety & Handling (HSE Guidelines)

Risk Profile: Irritant / Harmful.[2]

-

H302: Harmful if swallowed.[2]

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Operational Controls:

-

Moisture Sensitivity: The compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Reaction Safety: Reactions involving thionyl chloride (

) generate

Experimental Workflows

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C6 position to generate biaryl scaffolds. Challenge: The free hydroxyl group can interfere with certain lipophilic catalysts or undergo side reactions if strong bases (e.g., NaH) are used. Solution: Use of a mild aqueous-organic biphasic system allows for direct coupling without prior protection of the alcohol.

Protocol 1: Direct Arylation (Unprotected Alcohol)

Reagents:

-

Substrate: (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(3–5 mol%)[3] -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the chloropyridine substrate, aryl boronic acid, and

. Seal with a septum and purge with Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

-

Base Activation: Add the aqueous

solution. The mixture will become biphasic. -

Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm) for 4–16 hours.

-

Monitoring: Monitor by LC-MS. The product will show a mass shift of

.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer

with EtOAc. Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting chloride.

Optimization Table: Catalyst & Solvent Screening

| Catalyst System | Base | Solvent | Temp | Outcome |

| Dioxane/ | 90°C | Preferred. High tolerance for free -OH. | ||

| Toluene/EtOH/ | 100°C | Good, but | ||

| n-Butanol | 100°C | Use for sterically hindered boronic acids.[4] |

Module B: Alcohol Activation ( Precursors)

Objective: Convert the -OH group into a leaving group (Chloride or Mesylate) to enable nucleophilic substitution (e.g., amine alkylation). Mechanism: The pyridine nitrogen can act as an internal base/nucleophile, potentially leading to salts. Care must be taken to isolate the free base.

Protocol 2: Chlorination via Thionyl Chloride

Reagents:

-

Substrate: (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (3.0 equiv)[3] -

Solvent: Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in anhydrous DCM (0.5 M) in a round-bottom flask under

. Cool to 0°C. -

Addition: Add

dropwise over 10 minutes.-

Note: No external base (like Et3N) is strictly necessary if the HCl salt is the desired intermediate, but adding a drop of DMF catalyzes the reaction.

-

-

Reflux: Remove ice bath and heat to reflux (40°C) for 2 hours.

-

Quench & Neutralization (Critical):

-

Evaporate volatiles/excess

under reduced pressure (use a trap!).[3] -

Resuspend the residue in DCM.

-

Slowly add saturated

at 0°C until pH ~8. (Vigorous bubbling will occur).

-

-

Isolation: Separate layers. Dry organics over

. -

Result: 2-(Chloromethyl)-6-chloro-4-methylpyridine. Use immediately or store at -20°C (benzylic-type chlorides on pyridines are reactive).

Reaction Pathway Visualization

Caption: Divergent synthesis map showing C-C bond formation (Suzuki) vs. side-chain activation (Chlorination).[5]

Troubleshooting & Expert Tips

-

Pyridine N-Oxidation: If using peracids (e.g., mCPBA) elsewhere in the synthesis, protect the pyridine nitrogen or perform oxidation after the coupling steps. The 2-chloro substituent reduces the basicity/nucleophilicity of the nitrogen, making it less prone to accidental N-oxidation than unsubstituted pyridines.

-

Protodeboronation: If the Suzuki coupling yield is low and you observe de-boronated arene byproducts, switch to anhydrous conditions (DMF,

, -

Regioselectivity: In the unlikely event of competing reactions (e.g., if the 4-methyl group were also functionalized), remember that the C6-Cl position is significantly more electrophilic than C4 alkyl groups due to the inductive effect of the ring nitrogen.

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling adapted for chloropyridines). Retrieved from [Link][3]

Sources

- 1. biosynth.com [biosynth.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Studies on Chemical Reactivity and Electrocatalysis of Two Acylmethyl(hydroxymethyl)pyridine Ligand-Containing [Fe]-Hydrogenase Models (2-COCH2-6-HOCH2C5H3N)Fe(CO)2L (L = η1-SCOMe, η1-2-SC5H4N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Note: (6-Chloro-4-methylpyridin-2-yl)methanol in Kinase Inhibitor Synthesis

Executive Summary

(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1206968-35-3) represents a versatile heterocyclic scaffold in the design of ATP-competitive kinase inhibitors. Its structural distinctiveness lies in its trifunctional nature:

-

The Pyridine Nitrogen: Serves as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone amide of the "gatekeeper" + 1 or + 3 residues).

-

The 6-Chloro Substituent: A reactive handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

), allowing the attachment of hydrophobic "head" groups that occupy the adenine binding pocket. -

The 2-Hydroxymethyl Group: A modifiable linker vector. It projects towards the solvent front, providing an attachment point for solubilizing moieties (e.g., piperazines, morpholines) via etherification or reductive amination.

This guide details the synthetic utility of this building block, providing optimized protocols for its incorporation into Type I and Type II kinase inhibitor architectures.

Structural Rationale & Pharmacophore Utility

In medicinal chemistry, the pyridine ring is a privileged scaffold. The specific substitution pattern of (6-Chloro-4-methylpyridin-2-yl)methanol offers unique advantages:

-

4-Methyl Group: Fills the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T338 in c-Src, T315 in Abl), often improving potency and selectivity compared to the unsubstituted analog.

-

6-Chloro Position: The primary site for diversification. In many inhibitors (e.g., p38 MAP kinase or Raf inhibitors), this position is coupled to an aryl ring to establish

stacking interactions within the active site. -

2-Methanol Vector: This group is geometrically positioned to exit the ATP-binding cleft. Modifying this alcohol allows researchers to tune physicochemical properties (LogP, solubility) without disrupting the core binding mode.

Diagram 1: Synthetic Divergence & Utility

The following diagram illustrates the three primary synthetic pathways for this scaffold.

Caption: Divergent synthetic workflows starting from (6-Chloro-4-methylpyridin-2-yl)methanol.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Hinge Binder Synthesis)

This protocol describes the coupling of the 6-chloro moiety with an aryl boronic acid. The 4-methyl group slightly deactivates the ring, requiring robust catalytic systems.

Reagents:

-

(6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the pyridine scaffold and aryl boronic acid in 1,4-dioxane (0.1 M concentration). Sparge with argon for 10 minutes. Critical: Oxygen inhibits the Pd(0) cycle.

-

Catalyst Addition: Add

and the aqueous -

Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor via LC-MS for the disappearance of the starting chloride (m/z ~157 [M+H]).

-

Work-up: Cool to room temperature (RT). Dilute with EtOAc and wash with water followed by brine.

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The alcohol group usually makes the product sufficiently polar for easy separation.

Expert Insight: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to XPhos Pd G2 or Pd(PPh3)4 with

Protocol B: Alcohol Activation & Amine Displacement (Tail Synthesis)

To attach a solubilizing tail (common in drugs like Imatinib), the hydroxyl group must first be converted to a better leaving group.

Part 1: Mesylation (Activation)

-

Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.

-

Add Triethylamine (TEA) (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir at 0°C for 1 hour. TLC should show quantitative conversion to the mesylate.

-

Quench: Wash with cold saturated

, dry over

Part 2: Nucleophilic Displacement

-

Dissolve the crude mesylate in Acetonitrile (ACN).

-

Add the secondary amine (e.g., N-methylpiperazine) (2.0 eq) and

(3.0 eq). -

Heat to 60°C for 3 hours.

-

Validation: The product will show a distinct mass shift. For N-methylpiperazine,

Mass = +82 Da (approx).

Protocol C: Oxidation to Carboxaldehyde

For reductive amination strategies, the alcohol is oxidized to the aldehyde.

Reagents:

-

Activated Manganese Dioxide (

) (10 eq) -

Solvent: DCM or Chloroform

Methodology:

-

Suspend the starting material in DCM.

-

Add activated

(excess is required for heterogeneous kinetics). -

Stir vigorously at RT for 12–24 hours.

-

Filtration: Filter through a Celite pad to remove the manganese slurry.

-